3,4-Dihydroxybenzylamine hydrobromide
Overview
Description
3,4-Dihydroxybenzylamine hydrobromide is a compound that can be synthesized through various chemical reactions involving hydroxylamines and benzyl derivatives. While the provided papers do not directly describe the synthesis or properties of 3,4-dihydroxybenzylamine hydrobromide, they do offer insights into related compounds and methodologies that could be applied to its synthesis and analysis.
Synthesis Analysis
The synthesis of related compounds involves the reaction of hydroxylamines with benzaldehydes or alkyl halides. For instance, N-tosyl-O-2,4,6-trimethylbenzylhydroxylamine reacts with primary alkyl halides to yield protected hydroxylamines, which upon treatment with hydrogen bromide in acetic acid, give corresponding N-monoalkylated hydroxylamines . Similarly, the synthesis of O-glycyl-N-(2, 3, 4-trihydroxybenzyl)-hydroxylamine dihydrobromide is described starting from carbobenzoxy-glycine and tritylhydroxylamine . These methods could potentially be adapted for the synthesis of 3,4-dihydroxybenzylamine hydrobromide.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography . For example, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was determined using these methods, and theoretical calculations were performed to support the experimental data . These techniques could be employed to analyze the molecular structure of 3,4-dihydroxybenzylamine hydrobromide.
Chemical Reactions Analysis
The chemical reactions of related compounds include acetylation, methylation, and condensation reactions. The synthesis of 3,4-dihydro-2H-1,3-benzoxazines from 2-hydroxybenzylamines and paraformaldehyde is an example of a condensation reaction that could be relevant to the synthesis of 3,4-dihydroxybenzylamine hydrobromide . Additionally, the reactions of 4-hydroxy-3,5-di-tert-butylbenzylidene chloride with aminals demonstrate the reactivity of benzylidene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their synthesis and structural characterization. For instance, the solubility of co-crystals formed with hydroxybenzoic acids was studied, which could provide insights into the solubility behavior of 3,4-dihydroxybenzylamine hydrobromide . Theoretical calculations such as DFT and HF methods can predict electronic properties, thermodynamic parameters, and molecular electrostatic potential, which are crucial for understanding the behavior of chemical compounds .
Scientific Research Applications
Application in Melanoma Research
Scientific Field: Oncology - Melanoma Research
Methods of Application
Results or Outcomes: The compound displayed growth inhibitory activity in melanoma cell lines with varying degrees of tyrosinase activity . This suggests that it may be effective in inhibiting the growth of melanoma cells.
Application in Synthesis of Capsaicin Soft Drugs
Scientific Field: Pharmaceutical Chemistry
Results or Outcomes
The outcome of this application would be the production of capsaicin soft drugs. These drugs could then be tested for their effectiveness in targeting the TRPV1 channel and potentially providing pain relief .
Application in In Vivo Toxicity Studies
Methods of Application: In the study referenced, the compound was administered to mice via intraperitoneal injection at a dose of 1000 mg/kg for 7 days . The health and behavior of the mice were then monitored to assess the compound’s toxicity.
Results or Outcomes: The compound was found to have the least toxic effect in non-tumor-bearing B6D2F1 mice, and was tolerated at the administered dose .
Application in Laboratory Chemicals
Scientific Field: Laboratory Chemistry
Methods of Application
Results or Outcomes: The outcomes of this application would be highly variable, as it would depend on the specific experiment or procedure being conducted .
Application in Food, Drug, Pesticide or Biocidal Product Use
Scientific Field: Food Science, Pharmacology, Pesticide Science, Biocide Science
properties
IUPAC Name |
4-(aminomethyl)benzene-1,2-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.BrH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,9-10H,4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFZTXFCZAXSHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936760 | |
Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxybenzylamine hydrobromide | |
CAS RN |
16290-26-9 | |
Record name | 1,2-Benzenediol, 4-(aminomethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16290-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16290-26-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Aminomethyl)benzene-1,2-diol--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(aminomethyl)pyrocatechol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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